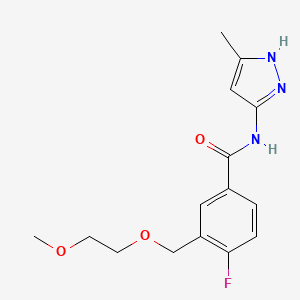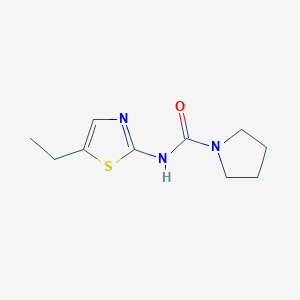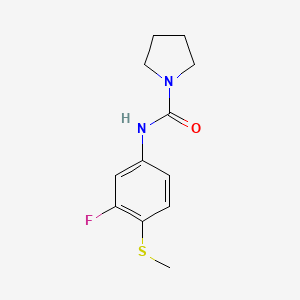
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide, also known as FMSP, is a piperidine-based compound that has gained significant attention in the field of medicinal chemistry. FMSP has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the modulation of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor. N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide acts as a partial agonist at the MOR and a full agonist at the NOP receptor, resulting in the activation of downstream signaling pathways that lead to the observed pharmacological effects.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to produce potent analgesic effects in various animal models of pain. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Advantages and Limitations for Lab Experiments
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for MOR and NOP receptors, as well as its favorable pharmacokinetic properties. However, N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide is a relatively new compound, and further studies are needed to fully understand its limitations and potential adverse effects.
Future Directions
There are several potential future directions for research on N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide. One area of interest is the development of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide derivatives with improved pharmacological properties. Another potential direction is the investigation of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide as a treatment for other conditions, such as anxiety and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide and its potential for clinical use.
Synthesis Methods
The synthesis of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the reaction of 3-fluoro-4-methylsulfanylphenylacetic acid with 4-(hydroxymethyl)piperidine-1-carboxylic acid, followed by the addition of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic, anti-inflammatory, and antitumor activities in various in vitro and in vivo studies. N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has also been investigated for its potential as a treatment for neuropathic pain and opioid addiction.
properties
IUPAC Name |
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-20-13-3-2-11(8-12(13)15)16-14(19)17-6-4-10(9-18)5-7-17/h2-3,8,10,18H,4-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIPKRJHUZGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)

![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)

![1-[1-Oxo-1-(1,4-thiazepan-4-yl)butan-2-yl]pyrrolidin-2-one](/img/structure/B7586657.png)

![N-[1-(2-methylpropyl)pyrazol-4-yl]-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B7586667.png)
![N-[2-(6-methylpyridin-3-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7586673.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)

![N-methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B7586699.png)


![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)